molecular formula C18H13N5S B5596978 4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5596978
M. Wt: 331.4 g/mol
InChI Key: MXCLLMMVQLCBJM-UDWIEESQSA-N
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Description

4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthylmethylidene group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 1-naphthaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-1-phenylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-1-benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-1-(2-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-1-naphthylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity due to the presence of the naphthylmethylidene group.

Properties

IUPAC Name

4-[(E)-naphthalen-1-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5S/c24-18-22-21-17(15-8-4-10-19-11-15)23(18)20-12-14-7-3-6-13-5-1-2-9-16(13)14/h1-12H,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCLLMMVQLCBJM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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